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Compound of Interest

Compound Name: MU140

Cat. No.: B1193150 Get Quote

Welcome to the technical support center for miRNA research. This guide provides detailed

troubleshooting advice, frequently asked questions (FAQs), and protocols to help you minimize

the degradation of miR-140 and other microRNAs during RNA extraction.

Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps to prevent miR-140 degradation upon sample

collection?

A: The initial handling of your sample is paramount. Endogenous RNases are released upon

cell lysis and can rapidly degrade RNA. To prevent this, samples should be processed

immediately in a lysis buffer that inactivates RNases, flash-frozen in liquid nitrogen, or

submerged in an RNA stabilization reagent like RNAlater.[1][2][3][4] For blood samples, it's

crucial to use the correct anticoagulant tubes (EDTA is recommended for immediate

processing) and to check for hemolysis, as red blood cells can release miRNAs during storage.

[5]

Q2: Should I store my samples or process them immediately?

A: Immediate processing is the gold standard for preserving RNA integrity. If immediate

extraction is not possible, proper storage is critical. Fresh tissue or cell samples should be

submerged in a stabilization solution or snap-frozen and stored at -80°C.[1][2] Do not let frozen

samples thaw before they are homogenized in a lysis buffer containing a denaturant like
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guanidinium isothiocyanate.[1] For whole blood, if you cannot process the sample within a few

hours, you must use tubes containing an RNA conservation medium.[5]

Q3: How important is an RNase-free environment?

A: Extremely important. RNases are ubiquitous and can be introduced from your hands, lab

surfaces, and non-certified labware.[2] Always wear gloves and change them frequently.[6] Use

certified RNase-free pipette tips, tubes, and reagents.[2] It is also good practice to designate a

specific bench area for RNA work and to clean all surfaces and pipettes with RNase

decontamination solutions.[2][7]

Q4: Which is better for miR-140 extraction: a commercial kit or a Trizol-based method?

A: Both methods can be effective, but the choice often depends on the sample type,

downstream application, and lab preference.

Commercial Kits: Kits like the miRNeasy Serum/Plasma Kit from Qiagen are often preferred

for their convenience, speed, and consistency, especially for biofluids like plasma.[8][9] They

typically use spin columns to isolate RNA.[10]

Trizol/Organic Extraction: This method, using phenol and guanidinium isothiocyanate, can

yield high quantities of RNA and is effective for a wide variety of tissues and cells.[5][10]

However, it is more hands-on and requires careful handling of hazardous chemicals. For

small RNAs, modifications like an overnight precipitation step at -20°C can improve yield.[5]

Q5: My RNA yield is low. What could be the cause?

A: Low RNA yield can stem from several issues:

Insufficient Starting Material: Ensure you are using the recommended amount of tissue or

cells for your protocol.[11]

Incomplete Lysis/Homogenization: The sample must be completely disrupted to release all

the RNA.[1] For difficult-to-lyse samples, consider combining lysis buffer with mechanical

methods like bead beating.[3]
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Poor Elution (for column-based kits): Ensure you apply the elution buffer to the center of the

column membrane and allow for the recommended incubation time. A modified double-

elution step has been shown to significantly enhance miRNA yield.[9]

Q6: How should I store my purified RNA to ensure miR-140 stability?

A: Temperature is the most critical factor for long-term stability.[10] For long-term storage, RNA

should be kept at -80°C.[2][10] For short-term use, -20°C is acceptable.[10][12] Storing RNA in

single-use aliquots is recommended to avoid multiple freeze-thaw cycles, which can lead to

degradation.[2][13] While RNase-free water is common, storing RNA in a TE buffer can also

help prevent degradation.[7][10]
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Problem Possible Cause Recommended Solution

Degraded RNA(Smearing on

gel, low RIN value)

1. Improper sample

handling/storage. 2. RNase

contamination during

extraction.[6] 3. Excessive

homogenization leading to

heat.

1. Immediately after collection,

snap-freeze samples in liquid

nitrogen or use a stabilization

reagent like RNAlater.[1][2] 2.

Work in a designated RNase-

free area, use certified RNase-

free consumables, and change

gloves frequently.[2] Add beta-

mercaptoethanol (BME) to the

lysis buffer to inactivate

RNases.[1] 3. Homogenize in

short bursts on ice to prevent

overheating.[1]

Low RNA Yield

1. Incomplete cell lysis or

homogenization.[1] 2.

Overloading the purification

column. 3. Inefficient

precipitation (Trizol method).

1. Ensure the sample is

completely disrupted before

proceeding. Use mechanical

lysis for tough tissues.[3] 2.

Follow the manufacturer's

guidelines for the maximum

amount of starting material. 3.

Increase the precipitation time

to overnight at -20°C to

enhance the recovery of small

RNAs.[5]

Genomic DNA Contamination

1. Insufficient DNase

treatment. 2. Purification

system was overloaded.

1. Perform an on-column

DNase digestion or treat the

purified RNA with DNase,

followed by heat inactivation or

cleanup. 2. Adhere to the

recommended sample size for

your purification system.

Low A260/230 Ratio 1. Contamination with

guanidine isothiocyanate or

other salts.

1. For column-based preps,

perform an extra wash step

with the recommended wash
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buffer.[1] 2. For Trizol preps,

perform an additional wash of

the RNA pellet with 70-80%

ethanol.[1]

Quantitative Data Summary
Table 1: Comparison of miRNA Extraction Kits from Plasma

Kit
Mean miRNA
Quality (Small RNA
%)

Mean miRNA
Quantity (pg/µL)

Reference

miRNeasy

Serum/Plasma Kit

(Qiagen)

40.2% 130.4 [8]

miRNeasy Mini Kit

(Qiagen)
27.5% 100.2 [8]

Absolutely RNA

miRNA Kit (Agilent)
25.0% 75.5 [8]

RNA Isolation Kit

(Column-free)
18.2% 50.1 [8]

Data adapted from a

2021 study comparing

kit performance for

plasma miRNA

extraction. Higher

percentages and

quantities indicate

better performance.[8]

Table 2: Stability of miRNAs in Serum at Different Storage Temperatures
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Storage Condition Duration Stability Reference

Room Temperature Up to 72 hours Degradation observed [12]

4°C Up to 72 hours Stable [12]

-20°C Up to 72 hours Stable [12]

-80°C Up to 10 months
High stability

observed
[14][15]

Note: While miRNAs

are relatively stable,

long-term storage at

room temperature is

not recommended.

For archival purposes,

-80°C is essential.[12]

[14]

Experimental Protocols
Protocol 1: miRNA Extraction from Plasma using a
Commercial Kit (Modified miRNeasy Serum/Plasma
Protocol)
This protocol is based on the superior performance of the miRNeasy Serum/Plasma kit, with a

modification to improve yield.[8][9]

Lysis: Mix 200 µL of plasma with 1 mL of QIAzol Lysis Reagent in a fresh tube. Incubate at

room temperature for 5 minutes.

Phase Separation: Add 200 µL of chloroform. Shake vigorously for 15 seconds and incubate

at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

Precipitation: Carefully transfer the upper aqueous phase to a new collection tube. Add 1.5

volumes of 100% ethanol and mix thoroughly by pipetting.
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Binding: Transfer the sample to an RNeasy MinElute spin column and centrifuge at 8,000 x g

for 15 seconds at room temperature. Discard the flow-through.

Washing:

Add 700 µL of Buffer RWT to the column and centrifuge for 15 seconds at 8,000 x g.

Discard the flow-through.

Add 500 µL of Buffer RPE to the column and centrifuge for 15 seconds at 8,000 x g.

Discard the flow-through.

Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at 8,000 x g to dry the

membrane.

Elution (Modified Double Elution):

Transfer the column to a new 1.5 mL collection tube. Add 14 µL of RNase-free water

directly to the center of the membrane and centrifuge for 1 minute at maximum speed.

To maximize yield, re-apply the 14 µL of eluate to the membrane and repeat the

centrifugation step.[9]

Storage: Store the eluted RNA at -80°C.
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1. Sample Collection & Stabilization

2. Lysis & Homogenization

3. RNA Purification

4. Elution & Storage
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Caption: Workflow for minimizing miR-140 degradation during RNA extraction.
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RNA Extraction Issue

Degraded RNA?

Low Yield?

 No

Improve RNase Control:
- Use RNase-free consumables

- Clean workspace
- Add BME to lysis buffer

 Yes

Improve Sample Handling:
- Use RNAlater or flash freeze

- Avoid freeze-thaw cycles

 Yes

gDNA Contamination?

 No
Ensure Complete Lysis:

- Use appropriate sample amount
- Use mechanical disruption

 Yes

Optimize Elution/Precipitation:
- Use double elution

- Precipitate overnight at -20°C

 Yes

Perform DNase Treatment:
- On-column or post-extraction

- Ensure DNase removal

 Yes

High-Quality RNA

 No

Click to download full resolution via product page

Caption: Decision tree for troubleshooting common RNA extraction problems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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